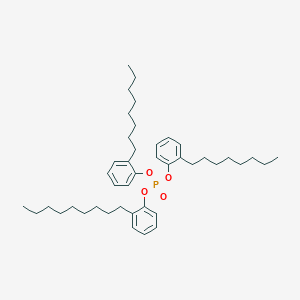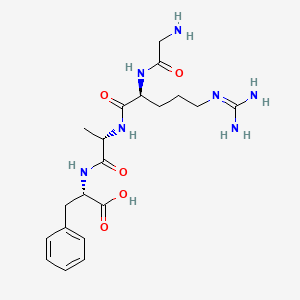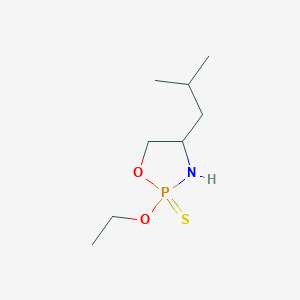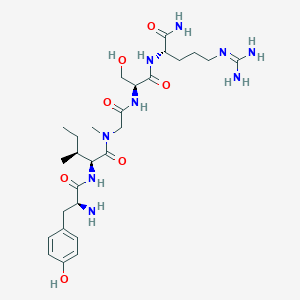methyl}carbonimidoyl CAS No. 137719-90-5](/img/structure/B14265204.png)
{[Bis(trifluoromethyl)amino](difluoro)methyl}carbonimidoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl is a complex organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl and difluoromethyl groups, which contribute to its high reactivity and stability under certain conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trifluoromethylamine with difluoromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
Industrial production of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and difluoromethyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of electronegative fluorine atoms, which can form strong bonds with other elements. This allows the compound to participate in various chemical reactions, including the formation of stable complexes with metals and other substrates.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylamine: Contains a trifluoromethyl group and is used in similar applications.
Difluoromethyl isocyanate: Another fluorinated compound with comparable reactivity.
Hexafluoroacetone: Known for its high reactivity and use in organic synthesis.
Uniqueness
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl is unique due to its combination of trifluoromethyl and difluoromethyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
Propiedades
Número CAS |
137719-90-5 |
|---|---|
Fórmula molecular |
C4F10N2 |
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
1-(difluoromethylideneamino)-1,1-difluoro-N,N-bis(trifluoromethyl)methanamine |
InChI |
InChI=1S/C4F10N2/c5-1(6)15-4(13,14)16(2(7,8)9)3(10,11)12 |
Clave InChI |
BHDYUAIILUYEFO-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(N(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)


![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)

![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)


